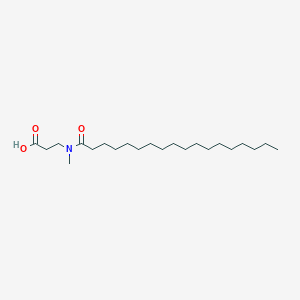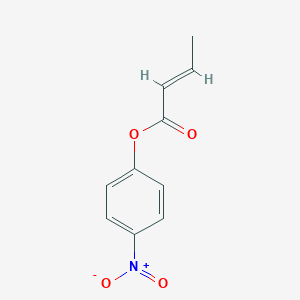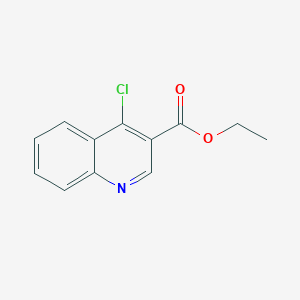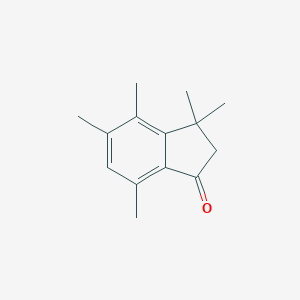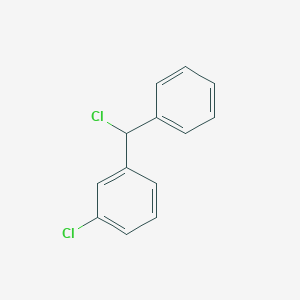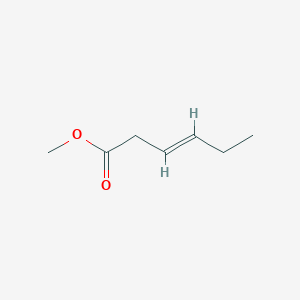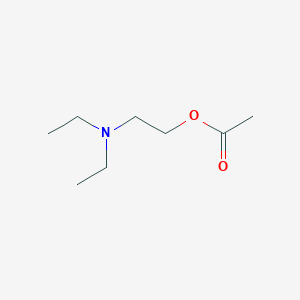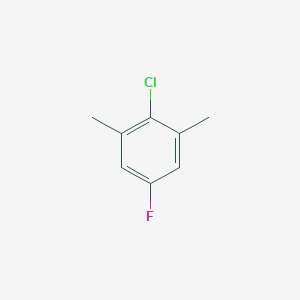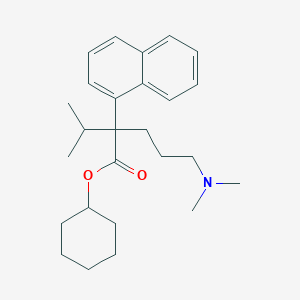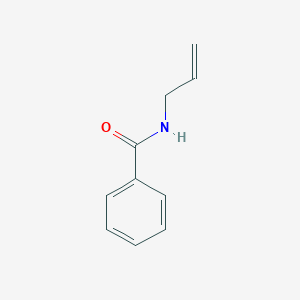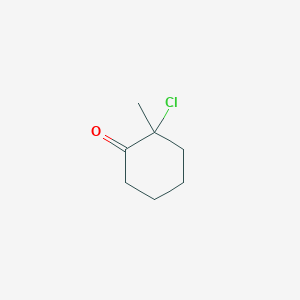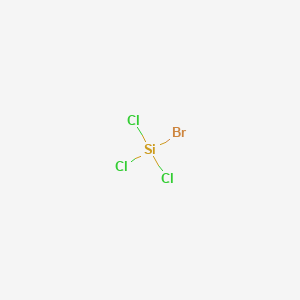
Silane, bromotrichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, bromotrichloro- is a chemical compound that is widely used in scientific research. It is a colorless liquid that is highly reactive and can be used in a variety of applications.
Mechanism of Action
The mechanism of action of silane, bromotrichloro- is not well understood. However, it is believed to react with organic molecules to form silicon-containing intermediates, which can then undergo further reactions to produce a variety of products.
Biochemical and Physiological Effects:
Silane, bromotrichloro- is not known to have any significant biochemical or physiological effects. However, it is highly reactive and can cause irritation to the skin, eyes, and respiratory system if not handled properly.
Advantages and Limitations for Lab Experiments
The main advantage of silane, bromotrichloro- is its high reactivity, which makes it a useful reagent in organic synthesis. However, its high reactivity also makes it difficult to handle and can pose a safety hazard if not handled properly.
Future Directions
There are many potential future directions for the use of silane, bromotrichloro- in scientific research. One potential direction is the development of new synthetic methods that use silane, bromotrichloro- as a reagent. Another potential direction is the development of new silicon-based materials that can be used in a variety of applications. Additionally, further research is needed to better understand the mechanism of action of silane, bromotrichloro- and its potential uses in various fields of science.
In conclusion, silane, bromotrichloro- is a highly reactive chemical compound that is widely used in scientific research. Its high reactivity makes it a useful reagent in organic synthesis, but also poses a safety hazard if not handled properly. Further research is needed to better understand its mechanism of action and potential uses in various fields of science.
Synthesis Methods
Silane, bromotrichloro- can be synthesized by reacting silicon with bromine and chlorine. The reaction takes place at high temperatures and produces a highly reactive liquid that can be used in a variety of applications.
Scientific Research Applications
Silane, bromotrichloro- is widely used in scientific research as a reagent in organic synthesis. It is used to introduce silicon into organic molecules, which can then be used in a variety of applications. It is also used in the production of silicon-based materials such as silicones and silicates.
properties
CAS RN |
13465-74-2 |
|---|---|
Product Name |
Silane, bromotrichloro- |
Molecular Formula |
BrCl3Si |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
bromo(trichloro)silane |
InChI |
InChI=1S/BrCl3Si/c1-5(2,3)4 |
InChI Key |
GGQKEDHYWOIABV-UHFFFAOYSA-N |
SMILES |
[Si](Cl)(Cl)(Cl)Br |
Canonical SMILES |
[Si](Cl)(Cl)(Cl)Br |
Other CAS RN |
13465-74-2 |
Pictograms |
Corrosive; Irritant |
synonyms |
Bromotrichlorosilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




